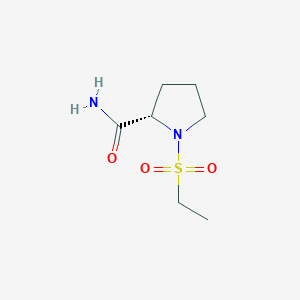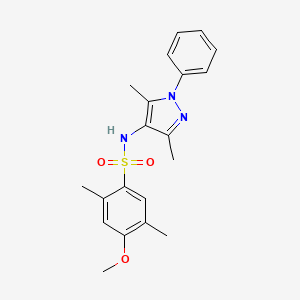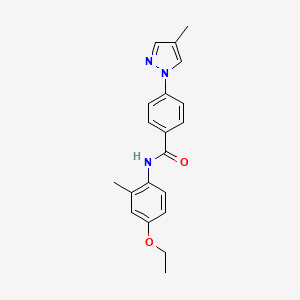
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of protein kinase B (PKB), which is a key regulator of cell survival, growth, and metabolism.
作用机制
The mechanism of action of 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide involves the inhibition of protein kinase B (this compound), which is a key regulator of cell survival, growth, and metabolism. This compound is activated by various growth factors and cytokines, and it phosphorylates downstream targets involved in cell survival, growth, and metabolism. By inhibiting this compound, this compound can block the downstream signaling pathways involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism and insulin sensitivity. These effects are mediated by the inhibition of this compound and the downstream signaling pathways involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide in lab experiments is its potent inhibition of this compound, which makes it a useful tool for studying the downstream signaling pathways involved in cell survival, growth, and metabolism. Additionally, this compound has been shown to have neuroprotective effects and improve glucose metabolism, which makes it a promising candidate for the development of therapeutic interventions for neurodegenerative diseases and type 2 diabetes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
未来方向
There are several future directions for the research on 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide, including the development of more potent and selective inhibitors of this compound, the investigation of its potential applications in other fields of research, such as cardiovascular diseases and inflammatory disorders, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential and reduce its potential toxicity.
合成方法
The synthesis of 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate, which is then reacted with piperidine to form ethyl 4-piperidin-1-ylbenzoate. This compound is then reacted with 1H-pyrazole-4-carboxamidine hydrochloride to form this compound.
科学研究应用
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation. Furthermore, it has been shown to improve glucose metabolism and insulin sensitivity in models of type 2 diabetes.
属性
IUPAC Name |
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c17-15(23)11-4-5-14(22-6-2-1-3-7-22)13(8-11)21-16(24)20-12-9-18-19-10-12/h4-5,8-10H,1-3,6-7H2,(H2,17,23)(H,18,19)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDNXFRKQSYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)NC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)

![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)

![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)
![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)

![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)
![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)